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Compound of Interest

Compound Name: Asperindole B

Cat. No.: B15601800

This guide provides a comparative analysis of the structure-activity relationships (SAR) of
Asperindole analogs, a class of indole-diterpenoid alkaloids isolated from the marine ascidian-
derived fungus Aspergillus sp. The focus is on their cytotoxic effects against human prostate
cancer cell lines, supported by quantitative data and detailed experimental protocols.

Overview of Asperindole Analogs and Cytotoxic
Activity

Asperindoles are complex natural products that have been investigated for their biological
activities.[1][2] The core structure consists of an indole ring fused to a diterpenoid framework.
Key analogs, Asperindoles A, B, C, and D, were isolated from the fungal strain KMM 4676.[1]
Their antiproliferative potential has been evaluated against both hormone therapy-sensitive
(LNCaP) and hormone therapy-resistant (PC-3, 22Rv1) human prostate cancer cells.[1]

The primary structural differences among these analogs lie in two key positions: chlorination at
the C-22 position of the indole ring and the presence of a 2-hydroxyisobutyric acid (2-HIBA)
moiety.[1] Asperindole A is chlorinated, while Asperindole B is its non-chlorinated counterpart.
[1] Similarly, Asperindole C is chlorinated and possesses a 2-HIBA residue, whereas
Asperindole D is the non-chlorinated version of Asperindole C.[1]

Quantitative Data Presentation: Cytotoxicity
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The cytotoxic activity of Asperindoles A-D was assessed to determine their half-maximal
inhibitory concentration (IC50) values. The results clearly indicate that only Asperindole A
possesses significant cytotoxic activity at micromolar concentrations, particularly against the
22Rv1 cell line.[1] Asperindoles B, C, and D were found to be inactive at concentrations up to
100 uM.[1]

R1 (C-22 . IC50 IC50
Compoun Core . . R2(side IC50 PC-3
Substituti LNCaP 22Rv1
dID Structure Group) (M)
on) (uM) (uM)
Asperindol Indole-
Cl H 69.4 47.8 4.86
eA diterpenoid
Asperindol Indole-
. . H H > 100 > 100 > 100
eB diterpenoid
Asperindol Indole-
Cl 2-HIBA > 100 > 100 > 100
eC diterpenoid
Asperindol Indole-
) ) H 2-HIBA >100 >100 >100
eD diterpenoid

Data sourced from Ivanets et al., 2018.[1]

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals critical structural requirements for the cytotoxic activity of
Asperindole analogs:

e Crucial Role of Chlorination: A comparison between Asperindole A (IC50 = 4.86 uM in
22Rv1) and its non-chlorinated analog Asperindole B (IC50 > 100 uM) demonstrates that
the chlorine atom at the C-22 position of the indole ring is essential for its potent cytotoxic
effect.[1]

» Detrimental Effect of the 2-HIBA Moiety: The addition of a 2-hydroxyisobutyric acid (2-HIBA)
residue completely abrogates the cytotoxic activity. Asperindole C, which is chlorinated like
the active Asperindole A but also contains the 2-HIBA group, is inactive (IC50 > 100 puM).[1]
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o Combined Negative Effects: Asperindole D, which lacks the essential chlorine atom and
possesses the detrimental 2-HIBA group, is also devoid of activity.[1]

These findings suggest a highly specific pharmacophore where a halogen at C-22 is a key
feature for activity, while substitution with a bulky, hydrophilic group like 2-HIBA at the

diterpenoid core is not tolerated.
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Structural Modifications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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